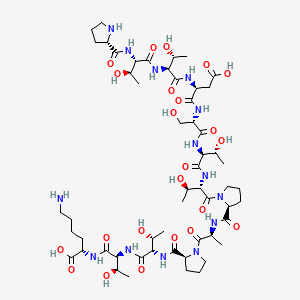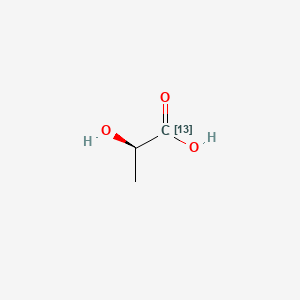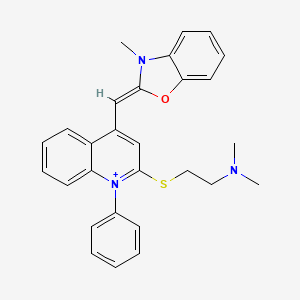
SYBR Green II (Ionic form)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
SYBR Green II (Ionic form) is a fluorescent nucleic acid dye that primarily binds to single-stranded nucleotides. It is sensitive to oligonucleotides or larger nucleic acid polymers in various cells and gels. This compound is widely used in scientific research to study cell structure, membrane integrity, function, and cell cycle distribution .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of SYBR Green II (Ionic form) involves the preparation of cyanine dyes, which are typically synthesized through a series of nucleophilic substitution reactions. The process includes the formation of a chromophore by reacting a heterocyclic compound with a quaternary ammonium salt. The reaction conditions often involve the use of solvents like dimethyl sulfoxide (DMSO) and require controlled temperatures to ensure the stability of the dye .
Industrial Production Methods
Industrial production of SYBR Green II (Ionic form) follows similar synthetic routes but on a larger scale. The process is optimized for high yield and purity, involving rigorous quality control measures. The dye is usually produced as a concentrated solution in DMSO, which is then diluted to the desired concentration for various applications .
Chemical Reactions Analysis
Types of Reactions
SYBR Green II (Ionic form) primarily undergoes binding reactions with nucleic acids. It does not typically participate in oxidation, reduction, or substitution reactions under normal conditions. The binding reaction is highly specific to single-stranded nucleotides, making it an excellent tool for nucleic acid detection .
Common Reagents and Conditions
The primary reagent for SYBR Green II (Ionic form) is the nucleic acid it binds to. The reaction conditions involve the presence of nucleic acids in a suitable buffer solution, often at a neutral pH. The dye exhibits fluorescence upon binding, which can be detected using fluorescence microscopy or spectroscopy .
Major Products Formed
The major product formed from the reaction of SYBR Green II (Ionic form) with nucleic acids is a fluorescent complex. This complex is highly stable and emits bright fluorescence, which is used for various analytical and diagnostic purposes .
Scientific Research Applications
SYBR Green II (Ionic form) has a wide range of applications in scientific research:
Chemistry: Used in the detection and quantification of nucleic acids in various chemical assays.
Biology: Employed in cell biology to study cell structure, membrane integrity, and cell cycle distribution.
Medicine: Utilized in diagnostic assays to detect viral and bacterial nucleic acids.
Mechanism of Action
SYBR Green II (Ionic form) exerts its effects by binding to single-stranded nucleotides. The dye intercalates between the base pairs of nucleic acids, causing a conformational change that results in fluorescence. The molecular targets include oligonucleotides and larger nucleic acid polymers. The pathway involves the formation of a stable fluorescent complex that can be detected using various fluorescence-based techniques .
Comparison with Similar Compounds
Similar Compounds
SYBR Green I: Another fluorescent nucleic acid dye that binds to double-stranded nucleotides.
Ethidium Bromide: A widely used nucleic acid stain that intercalates between DNA base pairs.
Propidium Iodide: A fluorescent dye that binds to DNA and is used in cell viability assays.
Uniqueness
SYBR Green II (Ionic form) is unique in its high sensitivity and specificity for single-stranded nucleotides. Unlike SYBR Green I, which binds to double-stranded DNA, SYBR Green II is more suitable for applications involving single-stranded nucleic acids. Its low background fluorescence and high signal-to-noise ratio make it an ideal choice for various research applications .
Properties
Molecular Formula |
C28H28N3OS+ |
|---|---|
Molecular Weight |
454.6 g/mol |
IUPAC Name |
N,N-dimethyl-2-[4-[(Z)-(3-methyl-1,3-benzoxazol-2-ylidene)methyl]-1-phenylquinolin-1-ium-2-yl]sulfanylethanamine |
InChI |
InChI=1S/C28H28N3OS/c1-29(2)17-18-33-28-20-21(19-27-30(3)25-15-9-10-16-26(25)32-27)23-13-7-8-14-24(23)31(28)22-11-5-4-6-12-22/h4-16,19-20H,17-18H2,1-3H3/q+1 |
InChI Key |
YJGABUKKQIGVDZ-UHFFFAOYSA-N |
Isomeric SMILES |
CN\1C2=CC=CC=C2O/C1=C\C3=CC(=[N+](C4=CC=CC=C43)C5=CC=CC=C5)SCCN(C)C |
Canonical SMILES |
CN1C2=CC=CC=C2OC1=CC3=CC(=[N+](C4=CC=CC=C43)C5=CC=CC=C5)SCCN(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[(2R)-3,6-dioxopiperazin-2-yl]methyl (2S)-2-[[(2S)-3-(2-chloro-3-hydroxy-4-methoxyphenyl)-2-[[(2R)-3-(4-hydroxyphenyl)-2-[[(E)-3-[2-[(Z)-pent-1-enyl]phenyl]prop-2-enoyl]amino]propanoyl]-methylamino]propanoyl]-methylamino]-3-phenylpropanoate](/img/structure/B12380348.png)

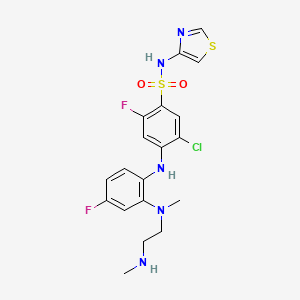
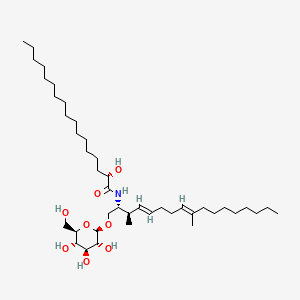
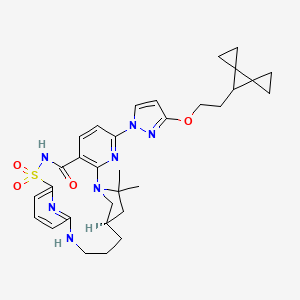

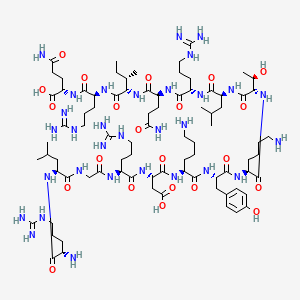
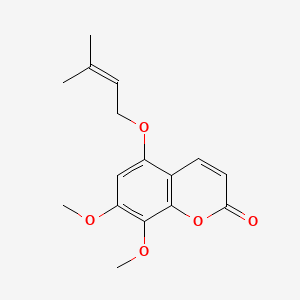
![2-[2-(2-Aminoethoxy)-4-[1-[[4-[tris[4-[[4-[3,4-bis(2-aminoethoxy)phenyl]pyridin-1-ium-1-yl]methyl]phenyl]methyl]phenyl]methyl]pyridin-1-ium-4-yl]phenoxy]ethanamine;tetrachloride](/img/structure/B12380401.png)

